Cas no 52711-92-9 ((2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE)

(2,5-Dimethoxyphenyl)acetyl chloride is a versatile acyl chloride derivative used primarily as a key intermediate in organic synthesis. Its reactive carbonyl chloride group enables efficient acylation reactions, making it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The dimethoxy substituents enhance its electron-rich aromatic character, influencing reactivity and selectivity in electrophilic substitutions. This compound is typically handled under anhydrous conditions due to its moisture sensitivity. Its high purity and consistent performance make it suitable for precise synthetic applications, including the preparation of active pharmaceutical ingredients (APIs) and specialty chemicals. Proper storage and handling are essential to maintain stability and reactivity.
(2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE structure
52711-92-9 structure
Product Name:(2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE
CAS No:52711-92-9
MF:C10H11ClO3
MW:214.645542383194
CID:386586
PubChem ID:596088
Update Time:2025-05-22

(2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE Chemical and Physical Properties

Names and Identifiers

    • (2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE
    • o-Homoveratryl chloride
    • 2,5-Dimethoxybenzeneacetic acid chloride
    • 2,5-Dimethoxyphenylacetic acid chloride
    • 2-(2,5-dimethoxyphenyl)acetyl chloride
    • Benzeneacetylchloride, 2,5-dimethoxy-
    • 2,5-dimethoxy-phenylacetic acid chloride
    • 52711-92-9
    • SCHEMBL892777
    • (2,5-dimethoxy phenyl)acetyl chloride
    • 2,5-Dimethoxyphenylacetyl chloride
    • (2,5-dimethoxylphenyl)acetyl chloride
    • (2,5-dimethoxy-phenyl)-acetyl chloride
    • 2-(2,5-dimethoxyphenyl)acetylchloride
    • MFCD00012046
    • AKOS015913333
    • (2,5-Dimethoxyphenyl)acetyl chloride, 99%
    • 2,5-dimethoxyphenyl acetyl chloride
    • DTXSID90344344
    • Inchi: 1S/C10H11ClO3/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3
    • InChI Key: RAPIPBRHRYSAHQ-UHFFFAOYSA-N
    • SMILES: ClC(CC1C=C(C=CC=1OC)OC)=O

Computed Properties

  • Exact Mass: 214.04000
  • Monoisotopic Mass: 214.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.227 g/mL at 25 °C(lit.)
  • Boiling Point: 118 °C0.8 mm Hg(lit.)
  • Flash Point: 226 °F
  • Refractive Index: n20/D 1.5385(lit.)
  • PSA: 35.53000
  • LogP: 2.01170
  • Solubility: Not available

(2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE Security Information

  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • Packing Group:III
  • Risk Phrases:R34
  • Safety Term:S26;S36/37/39;S45
  • Packing Group:III

(2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE Pricemore >>

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(2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE Production Method

Additional information on (2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE

(2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE (CAS No. 52711-92-9): A Comprehensive Overview

(2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE, also known by its CAS number 52711-92-9, is a chemical compound that has garnered significant attention in the field of organic synthesis and materials science. This compound is a derivative of acetophenone, with specific substituents that enhance its reactivity and versatility in various chemical reactions. The molecule consists of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, an acetyl group attached to the phenyl ring, and a chloride ion as the leaving group. This structure makes it a valuable reagent in the synthesis of complex organic molecules.

The synthesis of (2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE typically involves the acetylation of 2,5-dimethoxyphenol using acetyl chloride in a suitable solvent. The reaction conditions are optimized to ensure high yield and purity. Recent studies have explored alternative methods to improve the efficiency of this synthesis, including the use of catalytic systems and microwave-assisted techniques. These advancements have not only enhanced the production process but also opened new avenues for its application in drug discovery and material science.

One of the most notable applications of (2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE is in the preparation of bioactive compounds. The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders. For instance, researchers have utilized this compound to develop analogs with potential anti-depressant and anti-anxiety properties. The presence of the methoxy groups on the phenyl ring contributes to its ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry.

In addition to its role in drug development, (2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE has found applications in polymer chemistry. Its reactivity as an acylating agent makes it suitable for modifying polymer surfaces or incorporating functional groups into polymeric materials. Recent studies have demonstrated its use in creating stimuli-responsive polymers, which can change their properties in response to external stimuli such as temperature or pH. This opens up possibilities for its use in advanced materials like sensors and drug delivery systems.

The physical properties of (2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE are well-documented, with a melting point of approximately -40°C and a boiling point around 100°C under standard conditions. Its density is about 1.1 g/cm³, and it is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it easy to handle in laboratory settings and suitable for various chemical transformations.

From a chemical standpoint, (2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE exhibits high reactivity due to the electron-withdrawing effect of the acetyl group and the electron-donating methoxy substituents on the phenyl ring. This balance between electron withdrawal and donation creates a highly reactive species that can participate in nucleophilic acyl substitution reactions. Recent research has focused on exploiting this reactivity to develop more efficient synthetic pathways for complex molecules.

In terms of safety considerations, while handling (2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE, it is essential to adhere to standard laboratory safety protocols. The compound is corrosive to skin and eyes; therefore, appropriate personal protective equipment should be worn during its use. Storage should be in a cool, dry place away from incompatible materials such as strong bases or oxidizing agents.

The demand for (2,5-DIMETHOXYPHENYL)ACETYL CHLORIDE continues to grow due to its versatility across multiple disciplines. As research progresses, new applications are expected to emerge, particularly in areas such as nanotechnology and green chemistry. Its ability to serve as a versatile building block in organic synthesis positions it as an indispensable compound in modern chemical research.

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